molecular formula C₁₉H₁₇N₃O₇ B1147259 Nocardicin E CAS No. 63598-46-9

Nocardicin E

Cat. No. B1147259
CAS RN: 63598-46-9
M. Wt: 399.35
InChI Key:
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Description

Nocardicin E is a natural product that belongs to the group of thiopeptide antibiotics. It was first isolated from the fermentation broth of Nocardia sp. ATCC 19731 in 1999. Nocardicin E has shown potent antimicrobial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Scientific Research Applications

  • Antibiotic Effectiveness : Nocardicin A is a monocyclic β-lactam antibiotic with potent therapeutic effects against gram-negative bacilli in mice, and it has shown more potency than carbenicillin against several infections (Mine et al., 1977). It exhibits moderate in vitro antibacterial activity against a broad spectrum of Gram-negative bacteria, including Proteus and Pseudomonas (Aoki et al., 1976).

  • Biosynthesis Pathways : The biosynthesis of nocardicin A involves non-ribosomal peptide synthetases and a complex pathway that may include proteolytic steps and the incorporation of non-proteinogenic amino acids (Davidsen & Bartley, 2013).

  • Cytochrome P450 Role : The role of cytochrome P450 NocL in the biosynthesis of nocardicin A has been identified, contributing to the formation of the oxime moiety in the antibiotic (Kelly & Townsend, 2002).

  • Synergistic Effects with Other Antibiotics : The combined use of nocardicin A and other beta-lactam antibiotics can induce a fast lytic response in Escherichia coli cells (Berenguer et al., 1982).

  • Stability to β-lactamases : Nocardicin A is highly stable to both chromosomal and plasmid-mediated β-lactamases, making it a potentially effective antibiotic against bacteria that produce these enzymes (Kojo et al., 1988).

  • Stimulation of Phagocyte Function : Nocardicin A can stimulate phagocyte function in experimental Pseudomonas aeruginosa infection, enhancing intracellular killing of the bacteria (Banks & O'grady, 1983).

properties

IUPAC Name

(2R)-2-[(3S)-3-[[(2E)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15+/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMOYDKOFASOBV-ORWLQXDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401106813
Record name 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nocardicin E

CAS RN

63598-46-9
Record name 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63598-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nocardicin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
50
Citations
BA Wilson, S Bantia, GM Salituro… - Journal of the …, 1988 - ACS Publications
… first preparation of a partially purified cell-free system from Nocardia uniformis subs, tsuyamanensis (ATCC 21806) and demonstrate its effectiveness in the conversion of nocardicin E (6…
Number of citations: 16 pubs.acs.org
AME Reeve - 1993 - search.proquest.com
… A cell-free system that accomplished the transformation using nocardicin E and AdoMet to … ; the Km for AdoMet was found to be 330 pM and the Km for nocardicin E was 14.1 pM. …
Number of citations: 2 search.proquest.com
AM Reeve, SD Breazeale, CA Townsend - Journal of Biological Chemistry, 1998 - ASBMB
… In the presence of AdoMet this enzyme catalyzes the transformation of the substrates nocardicin E, F, and G to the products isonocardicin A, B, and C, respectively. By using reverse …
Number of citations: 47 www.jbc.org
GM Salituro, CA Townsend - Journal of the American Chemical …, 1990 - ACS Publications
… was selectively converted to nocardicin F (6, anti-oxime 15:1) through the action of 30% hydrogen peroxide in the presence of a catalytic amount of sodium tungstate, or to nocardicin E (…
Number of citations: 90 pubs.acs.org
J Martín, R Méndez - Journal of liquid chromatography, 1988 - Taylor & Francis
A method for extraction and quantification of cefmetazole and nocardicins A and E in serum and urine samples is described in this paper. Sample pretreatment is carried out using solid-…
Number of citations: 1 www.tandfonline.com
R Metz, S Henning, WP Hammes - Archives of microbiology, 1986 - Springer
… , since nocardicin E, which lacks this substituent fails to inhibit murein synthesis (data not shown). Correspondingly, the purified enzyme is not affected by nocardicin E. However, the …
Number of citations: 28 link.springer.com
M Gunsior, SD Breazeale, AJ Lind, J Ravel, JW Janc… - Chemistry & biology, 2004 - cell.com
… G to nocardicin E or F could not be detected under the 3Present address: The Institute for … accumulation of nocardicin E, 5, or nocardicin G, 7, was observed in the nat disruption mutants …
Number of citations: 81 www.cell.com
J Hosoda, T Konomi, N Tani, H Aoki… - Agricultural and …, 1977 - academic.oup.com
… NMR spectrum of nocardicin E in dimethyl sulfoxide-d, shows the amide proton at 90 ppm, while in nocardicin F it is at 8,82 ppm (doublet, J=8 Hz). This difference in th chemical shift of …
Number of citations: 63 academic.oup.com
WL Kelly, CA Townsend - Journal of bacteriology, 2005 - Am Soc Microbiol
… with nocardicin G to form nocardicin E and/or its … nocardicin E formation, the subsequent action of Nat, which attaches the homoseryl side chain to both nocardicin G and nocardicin E …
Number of citations: 31 journals.asm.org
WL Kelly, CA Townsend - Journal of the American Chemical …, 2002 - ACS Publications
… Due to the occurrence of nocardicin E in N. uniformis fermentation broth, it is surprising that the ability of NocL to oxidize nocardicin G is not also observed. It is possible nocardicin G is …
Number of citations: 49 pubs.acs.org

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